

Early Investigations into the Nuclear Structure of Cerium-141: A Technical Overview

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Compound of Interest

Compound Name: Cerium-141

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This technical guide provides an in-depth analysis of the foundational studies that first elucidated the nuclear structure of **Cerium-141** (^{141}Ce). The document focuses on the early experimental data and methodologies that have formed the basis of our current understanding of this radioisotope, which is of interest for various applications, including potential use in radiopharmaceuticals.

Decay Characteristics of Cerium-141

Cerium-141 is a beta- and gamma-emitting radionuclide with a half-life of approximately 32.5 days.^[1] Early studies were pivotal in determining the fundamental properties of its decay to Praseodymium-141 (^{141}Pr). The primary decay mode is beta emission, which occurs via two main branches.

Beta Decay Properties

Initial investigations of the beta spectrum of ^{141}Ce revealed a complex structure, indicating the presence of more than one beta decay branch. An intermediate-image spectrometer was utilized to identify two distinct beta groups. The higher-energy group has a maximum energy of 574 ± 3 keV, while the lower-energy group has a maximum energy of 432 ± 2 keV. Coincidence measurements confirmed that the lower-energy beta group is in coincidence with the subsequent gamma emission.

The relative intensities of these two beta groups were determined to be approximately 30% for the higher-energy transition to the ground state of ^{141}Pr and 70% for the lower-energy transition to the first excited state.[2]

Gamma-Ray Emission

Accompanying the beta decay is the emission of a single, prominent gamma-ray. Early measurements using scintillation and thin-lens spectrometers determined the energy of this gamma-ray to be approximately 145 keV.[3] More precise, later measurements established the energy at 145.4433 ± 0.0014 keV with an emission probability of 0.4829 ± 0.0020 photons per decay.[4] This gamma-ray results from the de-excitation of the first excited state of ^{141}Pr to its ground state.

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on the nuclear structure of **Cerium-141**.

Table 1: Beta Decay Data for **Cerium-141**

Beta Transition	Maximum Energy (keV)	Intensity (%)	log ft
β_0	574 ± 3	30.03	7.76
β_1	432 ± 2	69.97	6.97

Data sourced from Jones, Jr., E.N., & Jensen, E.N. (1955) and LNE-LNHB/CEA decay data.[2]

Table 2: Gamma-Ray Transition Data for the Decay of **Cerium-141**

Gamma-Ray	Energy (keV)	Emission Probability (per decay)	Multipolarity
γ_1	145.4433 ± 0.0014	0.4829 ± 0.0020	M1 + 0.46% E2

Data sourced from IAEA Nuclear Data Services and LNE-LNHB/CEA decay data.[\[2\]](#)[\[4\]](#)

Table 3: Internal Conversion Coefficients for the 145.44 keV Transition

Shell	Coefficient (α)
K	0.383
L	0.0529
M	0.01116
Total (αT)	0.449

Data sourced from LNE-LNHB/CEA decay data.[\[2\]](#)

Experimental Protocols of Early Studies

The foundational research on ^{141}Ce 's nuclear structure relied on pioneering experimental techniques of the mid-20th century. A representative experimental workflow is described below.

Source Preparation

- **Production of ^{141}Ce :** The **Cerium-141** radioisotope was typically produced by neutron bombardment of stable Cerium metal in a nuclear reactor.
- **Radiochemical Separation:** Following irradiation, chemical separation techniques were employed to isolate the ^{141}Ce from the target material and other fission products.
- **Source Mounting:** For spectroscopic analysis, a thin, uniform source was prepared. This was often achieved by evaporating a solution containing the purified ^{141}Ce onto a thin backing material, such as a collodion film. This film was sometimes coated with a thin layer of aluminum to prevent electrostatic charging.

Spectrometric Measurements

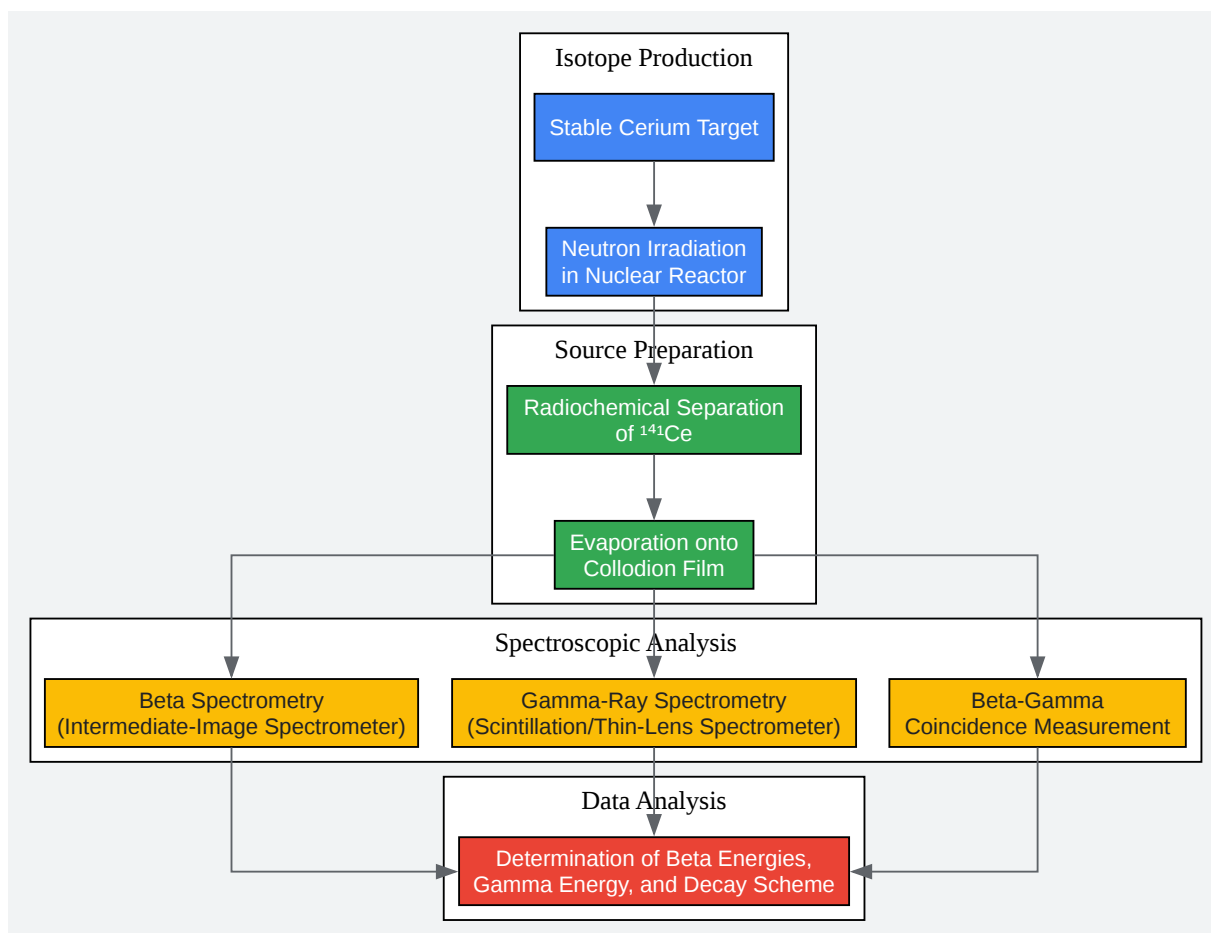
- **Beta Spectrometry:** An intermediate-image magnetic spectrometer was a key instrument for analyzing the beta spectrum. This type of spectrometer uses a magnetic field to bend the paths of the beta particles, allowing for the determination of their momentum and,

consequently, their energy. By measuring the number of beta particles at different magnetic field strengths, a spectrum of beta energies was constructed.

- **Gamma-Ray Spectrometry:** Early gamma-ray measurements were conducted using scintillation spectrometers and thin-lens spectrometers. In scintillation spectrometry, the gamma-rays interact with a scintillating material (like a NaI(Tl) crystal), producing light that is then detected by a photomultiplier tube. The intensity of the light is proportional to the energy of the gamma-ray.
- **Coincidence Measurements:** To establish the relationship between the beta and gamma emissions, coincidence counting techniques were employed. This involved using two detectors, one for beta particles and one for gamma-rays, and recording events that occurred within a very short time of each other. This method was crucial in demonstrating that the lower-energy beta group was followed by the 145 keV gamma-ray.

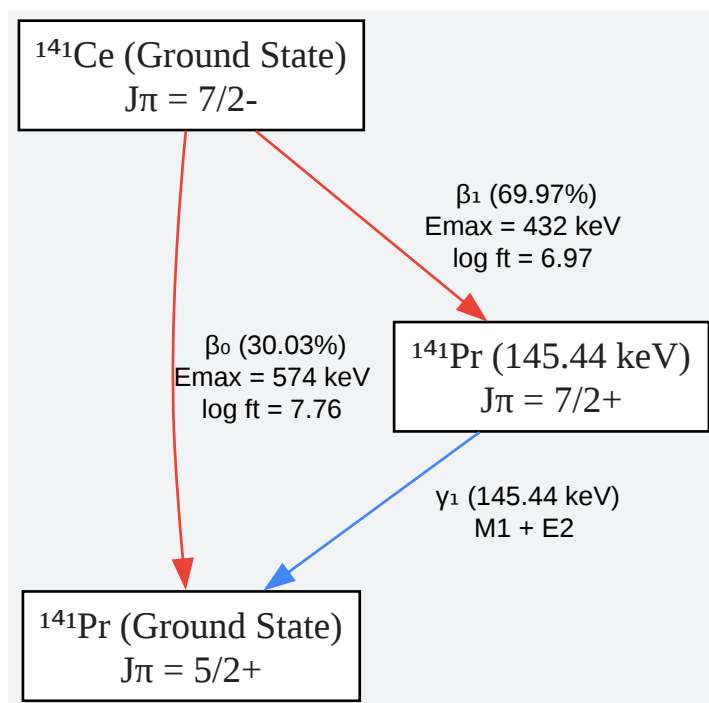
Visualizations

The following diagrams illustrate the experimental workflow and the decay scheme of **Cerium-141** as determined by these early studies.



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A diagram illustrating a typical experimental workflow in early studies of ^{141}Ce .



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The decay scheme of **Cerium-141** to Praseodymium-141.

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